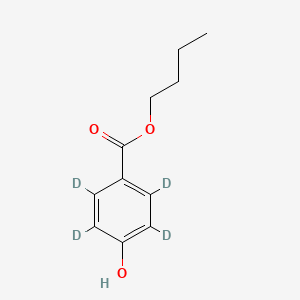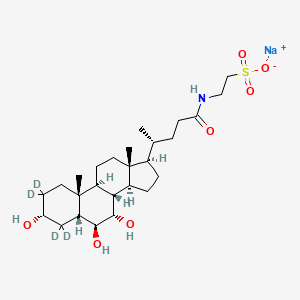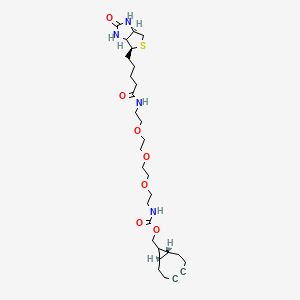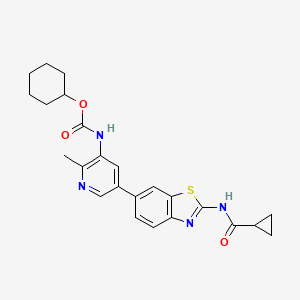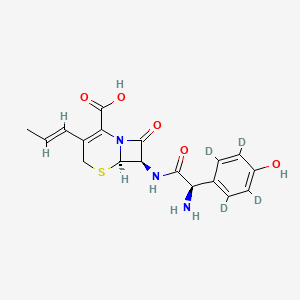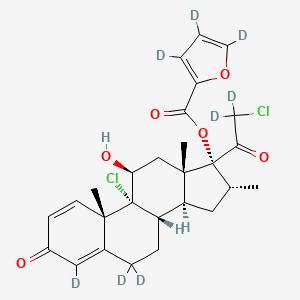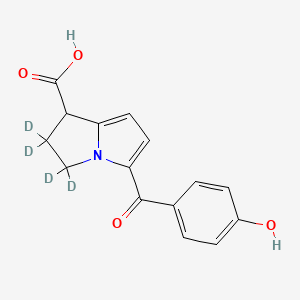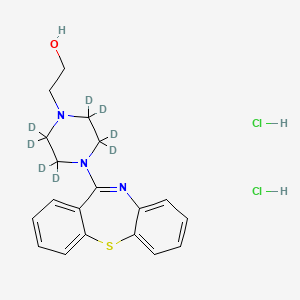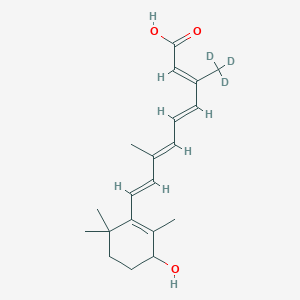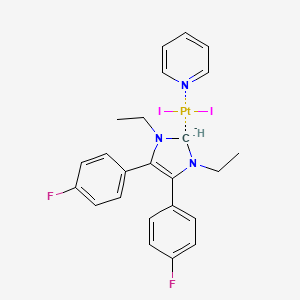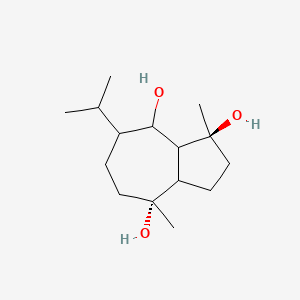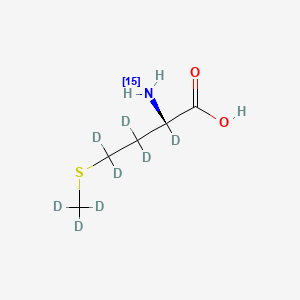
L-Methionine-15N,d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine-15N,d8 is a specially labeled form of L-Methionine, an essential amino acid. This compound is marked with both nitrogen-15 (15N) and deuterium (d8), making it valuable for various scientific research applications. L-Methionine itself is the L-isomer of Methionine, which plays a crucial role in human development and acts as a hepatoprotectant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Methionine-15N,d8 can be synthesized through a multi-step process involving the incorporation of stable isotopes. The preparation typically involves the use of isotopically labeled precursors. One common method is the enzymatic conversion of a precursor molecule that has been labeled with 15N and deuterium .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation followed by chemical synthesis. The fermentation process uses genetically engineered microorganisms to produce the labeled precursor, which is then converted to this compound through enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions
L-Methionine-15N,d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfur atom in Methionine to sulfoxide or sulfone.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts or acidic/basic conditions .
Major Products
The major products formed from these reactions include Methionine sulfoxide, Methionine sulfone, and various substituted Methionine derivatives .
Aplicaciones Científicas De Investigación
L-Methionine-15N,d8 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Proteomics: Used as an internal standard in mass spectrometry for quantifying proteins.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of Methionine.
Drug Development: Used in pharmacokinetic studies to understand the behavior of drugs in the body.
Biomedical Research: Plays a role in studying liver diseases and cancer treatment due to its hepatoprotective properties.
Mecanismo De Acción
The mechanism of action of L-Methionine-15N,d8 is similar to that of L-Methionine. It acts as a precursor to various important biomolecules, including S-adenosylmethionine (SAM), which is involved in methylation reactions. The compound also helps in detoxifying harmful substances in the liver by increasing the levels of glutathione .
Comparación Con Compuestos Similares
L-Methionine-15N,d8 is unique due to its dual isotopic labeling, which makes it particularly useful for precise scientific measurements. Similar compounds include:
L-Methionine-13C5,15N: Labeled with carbon-13 and nitrogen-15, used in similar applications.
L-Serine-15N: Labeled with nitrogen-15, used in proteomics and metabolic studies.
L-Cysteine-15N: Another sulfur-containing amino acid labeled with nitrogen-15, used in biochemical research.
These compounds share similar applications but differ in their specific isotopic labels and the resulting precision in measurements.
Propiedades
Fórmula molecular |
C5H11NO2S |
|---|---|
Peso molecular |
158.26 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D,6+1 |
Clave InChI |
FFEARJCKVFRZRR-FADKSZOCSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])[15NH2] |
SMILES canónico |
CSCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


